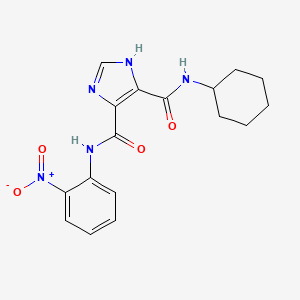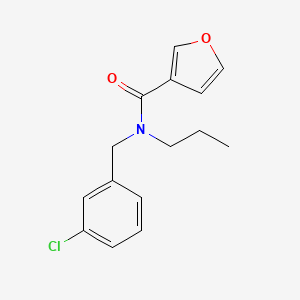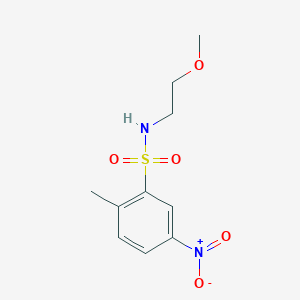![molecular formula C24H22N4O3S B4083633 N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4083633.png)
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications.
Mecanismo De Acción
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits Aurora A kinase by binding to the active site of the protein and preventing its phosphorylation. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of tumor xenografts in animal models, further supporting its potential as a cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide have been extensively studied. Inhibition of Aurora A kinase by N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide leads to cell cycle arrest and apoptosis in cancer cells, while normal cells are relatively unaffected. N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has also been shown to inhibit the growth of tumor xenografts in animal models, further demonstrating its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is its specificity for Aurora A kinase, which makes it a promising candidate for cancer therapy. However, one limitation of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the synthesis of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a multi-step process that requires expertise in organic chemistry, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. One direction is to investigate its potential as a combination therapy with other cancer drugs. Another direction is to develop more potent analogs of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide with longer half-lives and improved efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its potential side effects.
Conclusion:
In conclusion, N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a promising small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. Its specificity for Aurora A kinase makes it a promising candidate for cancer therapy, although its short half-life and complex synthesis may limit its accessibility for some researchers. Future research on N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide will focus on its potential as a combination therapy with other cancer drugs, the development of more potent analogs, and a better understanding of its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit Aurora A kinase, a protein that is overexpressed in many types of cancer. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis, making N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-30-24-18-6-3-2-5-17(18)22(26-27-24)16-8-9-20(28-10-12-31-13-11-28)19(15-16)25-23(29)21-7-4-14-32-21/h2-9,14-15H,10-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQICAPXBEAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4083557.png)
![3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4083571.png)
![[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide](/img/structure/B4083573.png)

![2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B4083586.png)

![N-[4-(acetylamino)phenyl]-2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4083593.png)
![2-acetyl-1,4-phenylene bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate]](/img/structure/B4083596.png)
![5-(2-furyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083605.png)
![12-(2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4083609.png)
![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083612.png)
![2-(4-fluorophenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4083625.png)
![N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4083647.png)